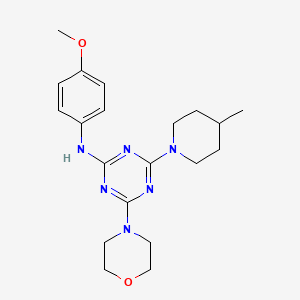
N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.484. The purity is usually 95%.
The exact mass of the compound N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Serotonin 5-HT(6) Receptor Ligands and Biological Functions
Research into serotonin 5-HT(6) receptor antagonists reveals their potential role in treating learning and memory disorders. These studies have identified selective antagonists that could penetrate the brain better, suggesting the importance of this receptor in cognition enhancement and possibly implicating compounds structurally similar to "N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine" in such applications (Russell & Dias, 2002).
Chemokine CCR3 Receptor Antagonists
The chemokine receptor CCR3 has been implicated in allergic diseases such as asthma and allergic rhinitis. Small molecule antagonists, including those with structures containing piperidine and morpholine derivatives, show promise in treating these conditions. This suggests that compounds with similar structures could have potential applications in developing treatments for allergic diseases (Willems & IJzerman, 2009).
Environmental Estrogens and Methoxychlor
Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, highlights the environmental impact of chemicals with estrogenic activities. The metabolic pathways and toxic effects on various biological systems of such compounds underline the importance of understanding and regulating environmental estrogens (Cummings, 1997).
DNA Minor Groove Binders
Compounds like Hoechst 33258, known for binding to the minor groove of double-stranded B-DNA, indicate the importance of structural features in binding specificity and biological activity. These insights into DNA interaction mechanisms could inform the development of novel therapeutic agents or diagnostic tools (Issar & Kakkar, 2013).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing hazardous compounds, including amines and pesticides, through advanced oxidation processes, emphasizes the environmental significance of understanding chemical reactivity and degradation pathways. Such knowledge is crucial for mitigating the environmental impact of hazardous chemicals (Bhat & Gogate, 2021).
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-15-7-9-25(10-8-15)19-22-18(21-16-3-5-17(27-2)6-4-16)23-20(24-19)26-11-13-28-14-12-26/h3-6,15H,7-14H2,1-2H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJZMTGQRCJVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

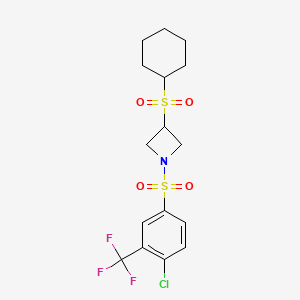

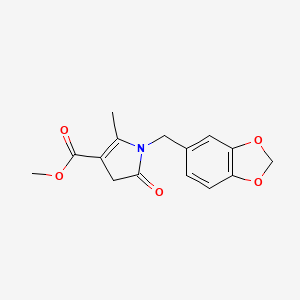
![Methyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2687984.png)
![Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2687986.png)
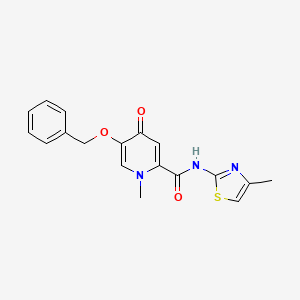
![3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687989.png)
![N-(1-cyanocyclopentyl)-3-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2687990.png)
![1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2687991.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687992.png)
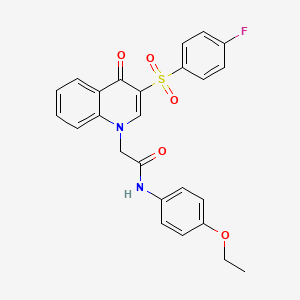
![methyl 4-((7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2687995.png)

![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2687998.png)